molecular formula C7H8IN B1603289 2-Iodo-3-methylaniline CAS No. 89938-16-9

2-Iodo-3-methylaniline

Cat. No.: B1603289
CAS No.: 89938-16-9
M. Wt: 233.05 g/mol
InChI Key: GVVUQVPDBMPZKL-UHFFFAOYSA-N
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Description

2-Iodo-3-methylaniline is an organic compound with the molecular formula C7H8IN. It is characterized by the presence of an iodine atom and a methyl group attached to the benzene ring of aniline. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: One common method involves the direct halogenation of 3-methylaniline using iodine in the presence of a suitable catalyst, such as iron(III) chloride.

  • Sandmeyer Reaction: Another method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with potassium iodide to introduce the iodine atom.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale halogenation reactions, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form iodoanisaldehyde or iodoanisone.

  • Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in the formation of 3-methylaniline.

  • Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reducing agents like hydrogen gas and palladium on carbon are often used.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia are used in substitution reactions.

Major Products Formed:

  • Iodoanisaldehyde and iodoanisone from oxidation.

  • 3-Methylaniline from reduction.

  • Various substituted anilines from nucleophilic substitution.

Scientific Research Applications

2-Iodo-3-methylaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

  • 3-Iodo-2-methylaniline

  • 4-Iodo-2-methylaniline

  • 2-Iodo-4-methylaniline

Uniqueness: 2-Iodo-3-methylaniline is unique due to its specific position of the iodine and methyl groups on the benzene ring, which influences its reactivity and applications compared to its isomers.

Properties

IUPAC Name

2-iodo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVUQVPDBMPZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602188
Record name 2-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89938-16-9
Record name 2-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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